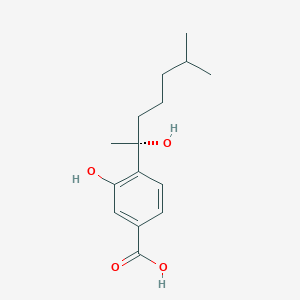
Idf5CD3zek
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Sydonic acid: is a naturally occurring compound that belongs to the class of polyketides. It is primarily isolated from marine-derived fungi and has garnered significant interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Sydonic acid involves several steps, starting from simple precursors. One common synthetic route includes the use of polyketide synthase enzymes, which facilitate the formation of the polyketide backbone. The reaction conditions typically involve controlled pH, temperature, and the presence of specific cofactors to ensure the proper folding and activity of the enzymes.
Industrial Production Methods
Industrial production of (-)-Sydonic acid is still in its nascent stages. advancements in biotechnology and fermentation processes hold promise for large-scale production. The use of genetically engineered microorganisms to produce (-)-Sydonic acid through fermentation is a potential method, leveraging the natural biosynthetic pathways of marine fungi.
Chemical Reactions Analysis
Types of Reactions
(-)-Sydonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (-)-Sydonic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (-)-Sydonic acid is studied for its unique structure and potential as a building block for the synthesis of more complex molecules.
Biology
In biological research, (-)-Sydonic acid is investigated for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain pathogenic microorganisms.
Medicine
In medicine, (-)-Sydonic acid is explored for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and reduce inflammation.
Industry
In the industrial sector, (-)-Sydonic acid is considered for its potential use in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable candidate for various applications.
Mechanism of Action
The mechanism of action of (-)-Sydonic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Usnic acid: Another naturally occurring compound with antimicrobial properties.
Penicillic acid: Known for its antifungal activity.
Fusaric acid: Exhibits antibacterial and antifungal properties.
Uniqueness
(-)-Sydonic acid is unique due to its specific polyketide structure and the presence of distinct functional groups that confer its biological activity. Compared to similar compounds, (-)-Sydonic acid has shown a broader spectrum of activity and potential therapeutic applications.
Properties
CAS No. |
1375088-28-0 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
3-hydroxy-4-[(2R)-2-hydroxy-6-methylheptan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)/t15-/m1/s1 |
InChI Key |
VZXPWVDKXCYHSI-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)CCC[C@](C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Canonical SMILES |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















